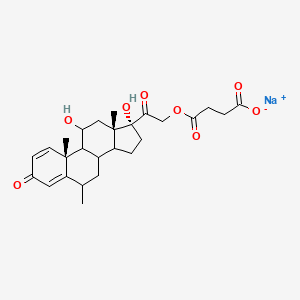

6alpha-Methylprednisolone 21-hemisuccinate (sodium salt)

Descripción

6alpha-Methylprednisolone 21-hemisuccinate (sodium salt) is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It is a derivative of methylprednisolone, modified to enhance its solubility and bioavailability. This compound is commonly used in medical settings to treat a variety of inflammatory and autoimmune conditions.

Propiedades

Fórmula molecular |

C26H33NaO8 |

|---|---|

Peso molecular |

496.5 g/mol |

Nombre IUPAC |

sodium;4-[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate |

InChI |

InChI=1S/C26H34O8.Na/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24;/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/q;+1/p-1/t14?,16?,17?,19?,23?,24-,25-,26-;/m0./s1 |

Clave InChI |

FQISKWAFAHGMGT-PFVKXQGVSA-M |

SMILES isomérico |

CC1CC2C3CC[C@@]([C@]3(CC(C2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+] |

SMILES canónico |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha-Methylprednisolone 21-hemisuccinate (sodium salt) involves the esterification of methylprednisolone with succinic anhydride. The reaction typically occurs in the presence of a base, such as pyridine, to facilitate the formation of the hemisuccinate ester. The product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The final product is often lyophilized to obtain a stable, dry powder form suitable for pharmaceutical use .

Análisis De Reacciones Químicas

Types of Reactions

6alpha-Methylprednisolone 21-hemisuccinate (sodium salt) undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methylprednisolone and succinic acid.

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the ketone groups present in the structure.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Major Products Formed

Hydrolysis: Methylprednisolone and succinic acid.

Oxidation: Various oxidized metabolites.

Reduction: Reduced forms of the original compound.

Aplicaciones Científicas De Investigación

6alpha-Methylprednisolone 21-hemisuccinate (sodium salt) has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry.

Biology: Employed in studies investigating glucocorticoid-induced effects on cell lines.

Medicine: Utilized in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and asthma.

Industry: Applied in the formulation of pharmaceutical products due to its enhanced solubility and stability

Mecanismo De Acción

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding induces the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. These genes encode proteins involved in anti-inflammatory and immunosuppressive responses, such as lipocortin-1 and interleukin-10 .

Comparación Con Compuestos Similares

Similar Compounds

Methylprednisolone: The parent compound, less soluble and bioavailable compared to its hemisuccinate derivative.

Prednisolone: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles.

Dexamethasone: A more potent glucocorticoid with a longer half-life.

Uniqueness

6alpha-Methylprednisolone 21-hemisuccinate (sodium salt) is unique due to its enhanced solubility and bioavailability, making it more effective in certain medical applications. Its ability to be rapidly converted to the active form, methylprednisolone, adds to its therapeutic advantages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.